Product packaging for Flurazepam hydrochloride(Cat. No.:CAS No. 1172-18-5)

Flurazepam hydrochloride

Cat. No.: B1673478
CAS No.: 1172-18-5
M. Wt: 424.3 g/mol
InChI Key: PUGVROXLRUQCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flurazepam hydrochloride, with the chemical name 7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one hydrochloride, is a high-purity chemical reference standard categorized as a classical benzodiazepine . This compound is supplied for non-clinical research applications to facilitate the study of benzodiazepine pharmacology. Its primary research value lies in its well-characterized mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor . By binding to a specific site on this receptor complex, this compound enhances the inhibitory effect of the GABA neurotransmitter, leading to increased frequency of chloride channel opening events, neuronal hyperpolarization, and a reduction in neuronal excitability . This mechanism is fundamental to understanding sedative-hypnotic effects in experimental models. A key feature of this compound relevant to pharmacokinetic and toxicological research is its extensive hepatic metabolism . It is rapidly biotransformed into active metabolites, including N-desalkylflurazepam, which has an exceptionally long elimination half-life ranging from 47 to 100 hours . The persistence of this active metabolite contributes to cumulative effects and a prolonged pharmacological profile, making this compound a subject of interest in studies investigating drug accumulation and long-term exposure . Researchers utilize this compound in various in vitro and in vivo studies to explore areas such as GABAergic neurotransmission, the pharmacokinetics of long-acting hypnotics, metabolic pathways of benzodiazepines, and the physiological basis of sleep. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) must be consulted and adhered to during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24Cl2FN3O B1673478 Flurazepam hydrochloride CAS No. 1172-18-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1172-18-5

Molecular Formula

C21H24Cl2FN3O

Molecular Weight

424.3 g/mol

IUPAC Name

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H

InChI Key

PUGVROXLRUQCAF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl

Canonical SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl

Appearance

Solid powder

melting_point

406 to 424 °F (decomposes) (NTP, 1992)

Other CAS No.

1172-18-5

physical_description

Flurazepam dihydrochloride is an odorless off-white to yellow crystalline powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17617-23-1 (Parent)

shelf_life

>3 years if stored properly

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Apo Flurazepam
Apo-Flurazepam
Dalmadorm
Dalmane
Dihydrochloride, Flurazepam
Dormodor
Flurazepam
Flurazepam Dihydrochloride
Flurazepam Hydrochloride
Flurazepam Mono Perchlorate
Flurazepam Mono-Perchlorate
Flurazepam Monohydrochloride
Hydrochloride, Flurazepam
Mono-Perchlorate, Flurazepam
Monohydrochloride, Flurazepam
Staurodorm

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Flurazepam Hydrochloride

Elucidation of GABAergic System Modulation by Flurazepam Hydrochloride

This compound's mechanism of action is centered on its ability to enhance the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS. patsnap.comnih.gov It achieves this by binding to a specific site on the GABAA receptor complex, distinct from the GABA binding site itself. patsnap.com This interaction leads to a potentiation of GABAergic neurotransmission, resulting in a calming effect on the brain. patsnap.com

Ligand-Receptor Interactions at GABAA Receptor Complexes

Flurazepam, like other benzodiazepines, binds to an allosteric site on the GABAA receptor, known as the benzodiazepine (B76468) binding site. patsnap.comdrugbank.com This binding site is located at the interface between the α and γ subunits of the GABAA receptor. pnas.orgresearchgate.net The affinity of flurazepam for this site is a key determinant of its potency. GABAA receptors are pentameric ligand-gated ion channels composed of different subunit combinations, with the most common being α, β, and γ subunits. researchgate.net The specific subunit composition of the GABAA receptor complex influences its affinity for benzodiazepines. For instance, classical benzodiazepines like flurazepam exhibit high affinity for GABAA receptors containing α1, α2, α3, and α5 subunits. researchgate.net

The interaction of flurazepam with the benzodiazepine binding site is stereospecific, meaning that the three-dimensional structure of the molecule is crucial for its activity. This interaction does not directly activate the GABAA receptor but rather induces a conformational change that increases the receptor's affinity for GABA. patsnap.com

Allosteric Modulation and Chloride Channel Gating Mechanisms

By binding to the allosteric site, flurazepam positively modulates the GABAA receptor. drugbank.com This allosteric modulation enhances the effect of GABA by increasing the frequency of the chloride ion channel opening, rather than the duration of each opening. patsnap.com When GABA binds to its receptor, it triggers the opening of an integrated chloride (Cl-) channel, allowing Cl- ions to flow into the neuron. nih.gov This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. patsnap.comnih.gov

Flurazepam's potentiation of GABA's effect means that even at low concentrations of GABA, a significant inhibitory response can be achieved. patsnap.com This enhanced chloride influx and subsequent hyperpolarization are the fundamental mechanisms underlying the CNS depressant effects of this compound. nih.govdrugbank.com Studies have also indicated that at acidic extracellular pH, the enhancing effect of flurazepam on GABAergic currents is even more pronounced. nih.govnih.gov

Neurophysiological Effects of this compound in Preclinical Models

Electrophysiological Studies in Animal Models

Electrophysiological studies have demonstrated that flurazepam potentiates GABA-mediated inhibition in various brain regions. In vivo intracellular recordings in cats have shown that the iontophoretic application of flurazepam augments spontaneous inhibitory postsynaptic potentials (IPSPs) and increases the hyperpolarization induced by the local application of GABA in bulbar respiratory neurons. nih.gov This effect was suppressed by the GABA antagonist bicuculline, confirming the GABAergic mechanism of action. nih.gov

Furthermore, studies in rat hypothalamic neurons in tissue culture have shown that flurazepam potentiates GABA-elicited depression of neuronal activity, an effect that can be reversed by benzodiazepine antagonists. nih.gov In hippocampal slices, while flurazepam itself did not significantly alter resting membrane potential or conductance, it enhanced GABA-mediated inhibitory events. nih.gov Research has also explored the effects of flurazepam on the electroencephalogram (EEG), noting an increase in beta activity, particularly in the frontal and central regions of the brain. sci-hub.senasa.gov

Modulation of Central Nervous System Functions

The enhancement of GABAergic inhibition by this compound translates into a broad range of CNS depressant effects. In animal models, flurazepam has been shown to produce sedative, anticonvulsant, and muscle relaxant effects. sci-hub.seaapharma.ca Some preclinical evidence suggests that flurazepam may induce more pronounced CNS depression compared to other benzodiazepines. sci-hub.se

The modulation of different GABAA receptor subtypes is thought to contribute to the diverse pharmacological effects of benzodiazepines. chdr.nl For example, the α1 subtype is primarily associated with sedative effects, while the α2 and α3 subtypes are linked to anxiolytic and muscle relaxant properties. chdr.nl Flurazepam's interaction with these various receptor subtypes likely underlies its multifaceted impact on CNS functions.

Research Findings on this compound

Study TypeAnimal ModelKey FindingsReference
Intracellular RecordingCatsFlurazepam augmented spontaneous IPSPs and increased GABA-induced hyperpolarization in bulbar respiratory neurons. nih.gov
ElectrophysiologyRatsFlurazepam potentiated GABA-elicited depression of hypothalamic neuronal activity. nih.gov
Electroencephalography (EEG)HumansFlurazepam increased beta activity in the waking EEG. sci-hub.senasa.gov
Behavioral PharmacologyAnimalsFlurazepam demonstrated sedative, anticonvulsant, and muscle relaxant effects. sci-hub.seaapharma.ca
Patch Clamp RecordingRat Hippocampal NeuronsAt acidic pH, flurazepam produced a stronger enhancement of mIPSC amplitudes. nih.govnih.gov

Structure Activity Relationships Sar of Flurazepam Hydrochloride and Benzodiazepines

Conformational Analysis and Molecular Structure-Activity Correlations

The 1,4-benzodiazepine (B1214927) core structure is not planar; the seven-membered diazepine (B8756704) ring can adopt various conformations. chemisgroup.us This conformational flexibility is crucial for its interaction with the receptor binding site. Molecular modeling and structural analysis studies have shown that the diazepine ring's conformation plays a significant role in the molecule's ability to bind effectively. chemisgroup.us

Ligand Binding Site Characterization on GABA-A Receptors

Benzodiazepines, including flurazepam, exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel responsible for mediating the effects of the inhibitory neurotransmitter GABA. nih.govgpatindia.com

The high-affinity binding site for benzodiazepines is not the same as the GABA binding site. Instead, it is located at the extracellular interface between the α and γ subunits of the GABA-A receptor. wikipedia.orgnih.govresearchgate.net For a GABA-A receptor to be sensitive to benzodiazepines, it must contain an α (isoforms 1, 2, 3, or 5) and a γ subunit. wikipedia.orgnih.gov Receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines like flurazepam. mdpi.com

Specific amino acid residues from both the α and γ subunits form the binding pocket. A key residue is a histidine on the α subunit (e.g., H101 in α1), which is essential for high-affinity binding. mdpi.comnih.gov Replacing this histidine with an arginine, as is present in α4 and α6 subunits, abolishes high-affinity binding. mdpi.comnih.gov Other important residues that contribute to the binding and efficacy of benzodiazepines have been identified throughout the binding pocket, including those in loops designated A through F. nih.gov For example, mutations at residues such as α1-G200 and α1-T206 have been shown to alter the affinity for certain benzodiazepine (B76468) site ligands. nih.gov

The binding of a benzodiazepine to this site induces a conformational change in the receptor, which in turn increases the affinity of GABA for its own binding site (located between α and β subunits). wikipedia.orggenesispub.org This enhanced GABA binding leads to an increased frequency of the chloride channel opening, resulting in hyperpolarization of the neuron and a potentiation of GABA's inhibitory effect. gpatindia.comwikipedia.org

Comparative SAR Studies with Related Benzodiazepine Derivatives

While all classical benzodiazepines share a common mechanism, their individual pharmacological profiles are dictated by the specific chemical groups attached to the core structure. These substituents influence the molecule's affinity for the receptor, its selectivity for different receptor subtypes, and its pharmacokinetic properties.

The structure-activity relationship for 1,4-benzodiazepines is well-defined, with specific positions on the molecule being critical for activity.

Ring A (Benzene Ring) : An electronegative substituent at position 7 is crucial for high potency. gpatindia.comyoutube.com In flurazepam, this is a chloro group. Other electron-withdrawing groups like nitro (as in nitrazepam) or bromo are also favorable. chemisgroup.usyoutube.com Conversely, substitutions at positions 6, 8, or 9 tend to decrease activity. gpatindia.comyoutube.com

Position 1 : A small alkyl group at this position is considered optimal for activity. egpat.com Diazepam and temazepam have a methyl group here. Flurazepam possesses a larger diethylaminoethyl group at this position. egpat.com While not essential for binding (e.g., oxazepam and lorazepam have a hydrogen at N1), this substituent can modulate the pharmacological profile. egpat.com

Position 2 : A carbonyl group (C=O) at position 2 is important for activity. quora.com Replacing this oxygen with sulfur can alter selectivity for receptor subtypes but maintains anxiolytic properties. gpatindia.com

Position 3 : Hydroxylation at the 3-position (as in temazepam and oxazepam) generally leads to faster excretion. gpatindia.com Bulky substituents at this position can reduce receptor affinity. gpatindia.com

Position 5 (Phenyl Ring) : A phenyl group at this position is optimal for activity. egpat.com Substitutions on this phenyl ring are important. An electron-withdrawing group (like fluorine in flurazepam or chlorine) at the ortho (2') position increases activity. gpatindia.comegpat.com In contrast, para (4') substitution generally decreases agonist activity. gpatindia.comegpat.com

PositionFavorable Substituents for High Affinity/ActivityUnfavorable SubstituentsExample Compound(s)
7Electronegative groups (e.g., -Cl, -NO2, -Br)Substitution at positions 6, 8, or 9Flurazepam (-Cl), Diazepam (-Cl), Nitrazepam (-NO2)
1Small alkyl groups (e.g., -CH3)-Diazepam (-CH3), Flurazepam (-CH2CH2N(C2H5)2)
2Carbonyl (C=O)-All classical benzodiazepines
5-PhenylOrtho (2') electronegative substituent (e.g., -F, -Cl)Para (4') substitutionFlurazepam (2'-F), Diazepam (unsubstituted)

The diverse effects of benzodiazepines (sedative, anxiolytic, muscle relaxant) are mediated by different subtypes of the GABA-A receptor, which are distinguished by their specific α subunit isoform. nih.gov

α1-containing receptors are highly concentrated in the cortex and cerebellum and are primarily associated with the sedative and amnesic effects of benzodiazepines. nih.govnih.govpnas.org

α2- and α3-containing receptors are more prevalent in the limbic system and are thought to mediate the anxiolytic and muscle relaxant effects. nih.govnih.govpnas.org

α5-containing receptors are concentrated in the hippocampus and are linked to cognitive processes like learning and memory. pnas.orgresearchgate.net

Most classical benzodiazepines, including flurazepam and diazepam, are non-selective and bind with high affinity to α1, α2, α3, and α5-containing receptors. nih.gov This non-selectivity accounts for their broad range of effects. However, other compounds show preferential binding. For instance, Zolpidem (an imidazopyridine, not a classical benzodiazepine, but acts at the same site) shows a much higher affinity for α1-containing receptors, which is consistent with its primary use as a sedative-hypnotic. nih.gov

The development of subtype-selective ligands is a major goal of modern pharmacology to create drugs with more specific effects and fewer side effects. For example, a compound that selectively targets α2/α3 receptors could theoretically provide anxiolysis without the sedation associated with α1 activity. wikipedia.org Research has shown that even structurally similar compounds can have different efficacies at different receptor combinations, highlighting the subtle nature of drug-receptor interactions. nih.gov It is now understood that different benzodiazepine ligands may not all share a single, common binding mode, and that distinct chemical structures can interact with the binding pocket in unique ways. nih.gov

GABA-A Receptor Subtype (by α subunit)Primary Associated Pharmacological EffectBrain Regions of High Concentration
α1Sedation, Amnesia, AnticonvulsantCortex, Cerebellum, Thalamus
α2Anxiolysis, Muscle RelaxationLimbic System, Motor Neurons
α3Anxiolysis, Muscle RelaxationLimbic System
α5Learning and MemoryHippocampus

Chemical Synthesis and Derivatization of Flurazepam Hydrochloride

Methodologies for Benzodiazepine (B76468) Scaffold Construction

The construction of the 1,4-benzodiazepine (B1214927) scaffold, the central structural feature of Flurazepam, is a well-established area of organic synthesis. The classical and most widely utilized approaches hinge on the sequential formation of bonds to build the seven-membered ring onto a pre-functionalized benzene (B151609) ring. This typically involves the synthesis of a key intermediate, an appropriately substituted 2-aminobenzophenone (B122507), which contains the necessary components for the subsequent ring-closing step.

The synthesis of 2-aminobenzophenones is a critical first step in many routes toward 1,4-benzodiazepines, including Flurazepam. wum.edu.plwum.edu.pl These compounds serve as versatile starting materials for a wide array of fine chemicals and heterocyclic systems. nih.gov For the synthesis of Flurazepam specifically, the required precursor is 2-amino-5-chloro-2'-fluorobenzophenone. gpatindia.com A variety of methods have been developed for the synthesis of the 2-aminobenzophenone core. wum.edu.plwum.edu.plnih.gov

Established synthetic strategies include:

Friedel-Crafts Acylation : This classic method involves the acylation of para-substituted anilines. However, it can be limited when electron-poor arenes are used. nih.gov

Grignard Reactions : The reaction of 2-aminobenzaldehydes with aryl Grignard reagents, followed by an oxidation step, can yield the desired benzophenone (B1666685) structure. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions : Modern methods often employ palladium catalysts to form the central carbonyl bridge. This includes the addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles and direct C-H bond coupling of ortho-directed anilines. nih.gov

Aryne-Based Rearrangement : A novel approach involves the transformation of readily available acyl hydrazides into protected 2-aminobenzophenones through an aryne-based molecular rearrangement. nih.govacs.org

Organolithium Reactions : Another route involves reacting an anthranilic acid amide with a halobenzene in the presence of an alkyllithium reagent. The alkyllithium preferentially reacts with the halobenzene to form a phenyllithium (B1222949) species, which then acylates the amide to form the ketone. google.com

The selection of the synthetic pathway depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

Table 1: Selected Methodologies for 2-Aminobenzophenone Synthesis

Method Key Reactants Advantages/Disadvantages
Friedel-Crafts Acylation Substituted aniline, Acylating agent Classic method; Can have limitations with substrate scope (e.g., electron-poor arenes). nih.gov
Grignard Reaction 2-Aminobenzaldehyde, Aryl Grignard reagent Requires multiple steps including a final oxidation. nih.gov
Pd-Catalyzed Coupling 2-Aminobenzonitrile, Arylboronic acid Modern, versatile method. nih.gov
Aryne Rearrangement Acyl hydrazide, Aryne precursor Novel approach tolerant of various functional groups. acs.org
Organolithium Reaction Anthranilic acid amide, Halobenzene, Alkyllithium Provides a facile, high-yield synthesis for a variety of substituted products. google.com

Once the 2-aminobenzophenone precursor is obtained, the next crucial stage is the formation of the seven-membered diazepine (B8756704) ring. The most common and extensively used method for preparing 1,4-benzodiazepines begins with the acylation of the 2-amino group of the benzophenone. journalcra.com

A general and widely cited synthesis for the 1,4-benzodiazepine-2-one core involves the following steps:

Acylation : The starting 2-aminobenzophenone is treated with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, to form an N-haloacetylated amide intermediate. journalcra.com

Amination : The resulting amide undergoes nucleophilic substitution with an amine to displace the halide. For Flurazepam, this step involves reaction with diethylamine (B46881) to introduce the side chain. gpatindia.com

Cyclization : The final step is an intramolecular condensation reaction to form the imine bond of the diazepine ring. This is often achieved by treating the intermediate with a dehydrating agent or by heating, which promotes ring closure and the formation of the 1,4-benzodiazepine scaffold. gpatindia.comjournalcra.com

An alternative strategy for forming the benzodiazepine ring is through multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for example, can be used to assemble a complex acyclic precursor from an amino ketone, an isocyanide, an aldehyde, and a carboxylic acid. Subsequent deprotection and intramolecular cyclization steps yield the desired 1,4-benzodiazepine ring system. nih.gov

Advanced Synthetic Approaches and Catalytic Methods

In recent years, significant efforts have been directed toward developing more efficient and versatile methods for benzodiazepine synthesis, with a strong focus on transition metal catalysis. mdpi.com Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the benzodiazepine core. mdpi.commdpi.com These advanced methods offer alternative bond-forming strategies and often proceed under milder conditions with greater functional group tolerance.

Key catalytic approaches include:

Intramolecular Buchwald-Hartwig Amination : This reaction is a highly applied strategy for forming the N-aryl bond necessary for the diazepine ring closure. It involves the palladium-catalyzed intramolecular coupling of an amine with an aryl halide. mdpi.com

C-H Arylation : Palladium catalysts can also be used to directly form a C-C bond between an aromatic C-H bond and an aryl halide, providing another route to key intermediates. mdpi.com

Domino and Cascade Reactions : These processes, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and eco-friendly route to functionalized benzodiazepines. Examples include palladium-catalyzed carboamination and aminoarylation reactions. mdpi.commdpi.com

Solid Acid Catalysis : Heterogeneous catalysts, such as zeolites (e.g., H-MCM-22) and sulfated zirconia, have been employed for the synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines with ketones. nih.gov These catalysts offer advantages such as ease of separation and recyclability. While often used for 1,5-isomers, the principles of acid catalysis are relevant to the broader field.

These modern catalytic methods have expanded the range of synthetic pathways available to access diverse benzodiazepine derivatives. dntb.gov.ua

Table 2: Examples of Advanced Catalytic Methods in Benzodiazepine Synthesis

Catalytic Method Catalyst/Reagents Description Reference
Buchwald-Hartwig Amination Palladium catalyst, Ligand, Base Intramolecular N-arylation to form the seven-membered ring. mdpi.com
Domino Aminoarylation Palladium catalyst A cascade process forming multiple bonds in one pot. mdpi.com
Palladium-Catalyzed Cyclization Pd₂(dba)₃, Ligand Cyclization of N-tosyl-2-aminobenzylamines with propargylic carbonates. mdpi.com
Solid Acid Catalysis H-MCM-22 Condensation of o-phenylenediamines with ketones (for 1,5-benzodiazepines). nih.gov

Preparation of Flurazepam Hydrochloride Analogues for Research

The synthesis of analogues is fundamental to medicinal chemistry research for exploring structure-activity relationships (SAR). The versatile synthetic routes developed for the benzodiazepine scaffold allow for systematic structural modifications to create a wide range of Flurazepam analogues.

Analogues can be generated by modifying several key positions of the Flurazepam molecule:

Substituents on the Aromatic Rings : By starting with differently substituted 2-aminobenzophenones, analogues with various functional groups on the fused benzene ring (Ring A) or the C-5 phenyl ring (Ring C) can be prepared. wum.edu.pl

N-1 Side Chain : The diethylaminoethyl group at the N-1 position is a common site for modification. Varying the length of the alkyl chain or the nature of the terminal amine can significantly impact the compound's properties. The synthetic methods involving amination of a haloacetyl intermediate are readily adaptable for introducing diverse side chains. journalcra.com

Fused Heterocyclic Rings : Advanced strategies allow for the fusion of other heterocyclic rings, such as triazole or imidazole (B134444) rings, to the benzodiazepine core, leading to compounds like alprazolam and triazolam. journalcra.com

A notable analogue and the primary active metabolite of Flurazepam is N-desalkylflurazepam, also known as norfludiazepam. wikipedia.orgsigmaaldrich.com This compound lacks the N-1 diethylaminoethyl side chain and is formed in the body via metabolism. The direct synthesis of such desalkyl analogues can be achieved by omitting the alkylation step at the N-1 position during the synthetic sequence. These analogues are crucial as reference standards in analytical and metabolic studies. sigmaaldrich.com The development of diverse synthetic methodologies, particularly multicomponent and advanced catalytic reactions, provides a powerful platform for generating libraries of novel benzodiazepine analogues for pharmacological evaluation. nih.gov

Pharmacometabolism of Flurazepam Hydrochloride in Preclinical Models

Identification and Characterization of Flurazepam Hydrochloride Metabolites

The metabolism of flurazepam is extensive, with biotransformation being rapid and virtually complete. researchgate.net Research has identified that the metabolic alterations primarily occur on the N1-diethylaminoethyl side chain, or involve the complete removal of this substituent. researchgate.net Key metabolic products result from Phase I reactions, specifically N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. researchgate.netnih.gov

The primary Phase I metabolic pathways for flurazepam involve N-dealkylation and hydroxylation, leading to the formation of several key active and inactive metabolites. researchgate.netnih.gov The initial step in N-dealkylation is catalyzed by cytochrome P450 (CYP) enzymes, which hydroxylate the carbon atom of the alkyl group attached to the nitrogen. nih.gov This hydroxylated intermediate is unstable and spontaneously breaks down, yielding a dealkylated metabolite and an aldehyde. nih.gov

Key metabolites formed through these pathways include:

N₁-hydroxyethyl-flurazepam: This metabolite is formed through the hydroxylation of the ethyl group on the side chain. researchgate.netnih.gov It is a major metabolite found in urine, predominantly in its conjugated form. nih.govnih.gov

N₁-desalkyl-flurazepam (Norflurazepam): This is a significant and pharmacologically active metabolite formed by the removal of the entire diethylaminoethyl side chain. nih.govwikipedia.org It has a notably long elimination half-life (47-100 hours) and accumulates in the blood upon repeated administration of the parent drug. researchgate.netnih.gov

Didesethyl flurazepam: This compound has been identified as one of the most abundant metabolites of flurazepam found in human urine. researchgate.net

Desethyl flurazepam: Another product of the dealkylation process. epa.govdiva-portal.org

Flurazepam aldehyde (CHO-FLZ): A transient metabolite in the metabolic cascade. nih.gov

N-1-acetic acid analog: Identified as the major metabolite in dogs. researchgate.net

Studies in mice administered a single dose of this compound showed that plasma and brain concentrations of the parent drug peaked at 0.5 hours and then declined rapidly. nih.gov In contrast, the N-desalkyl-flurazepam (DAFLZ) metabolite reached its maximum concentration at 2 hours and declined slowly. nih.gov The more polar metabolite, hydroxyethylflurazepam (B1201915) (ETOH-FLZ), also peaked at 0.5 hours but was undetectable after 3 hours. nih.gov

Following Phase I reactions, the resulting hydroxylated metabolites undergo Phase II conjugation, primarily glucuronidation, to form more water-soluble compounds that are readily excreted. researchgate.net The most significant Phase II biotransformation for flurazepam metabolites is the conjugation of N₁-hydroxyethyl-flurazepam with glucuronic acid. nih.govnih.gov The resulting N₁-hydroxyethyl-flurazepam glucuronide is the major urinary metabolite, accounting for a substantial portion (22% to 55%) of the administered dose. nih.govnih.gov Enzymatic hydrolysis (splitting of glucuronides) is often necessary for the analytical determination of hydroxyethylflurazepam in biological samples. nih.gov

In Vitro Metabolic Studies Using Hepatic Systems

In vitro models utilizing hepatic systems are crucial for investigating the metabolic pathways of xenobiotics in a controlled environment. These systems, particularly pooled human liver microsomes and hepatocyte cultures, have been effectively employed to study the biotransformation of flurazepam.

Pooled human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, especially cytochrome P450s. researchgate.net They are a standard tool for studying Phase I metabolic reactions. nih.gov Studies using HLMs have been fundamental in identifying the primary oxidative metabolites of benzodiazepines. For instance, investigations into related benzodiazepines have demonstrated the utility of HLMs in characterizing N-dealkylation and hydroxylation pathways, which are also the principal routes for flurazepam metabolism. nih.govnih.govdocumentsdelivered.com The biotransformation of 4'-chlorodiazepam (B374661) in HLMs, for example, was shown to involve N-dealkylation and hydroxylation. nih.gov Similarly, the formation of N-desalkylflurazepam from flurazepam is a key metabolic step that can be effectively studied in these microsomal systems. nih.gov

Table 1: Key Phase I Metabolites of Flurazepam Identified in In Vitro and In Vivo Studies
MetaboliteMetabolic PathwayKey Research FindingPrimary Biological Matrix
N₁-desalkyl-flurazepam (Norflurazepam)N-DealkylationMajor active metabolite with a long half-life (47-100h). researchgate.netnih.govBlood researchgate.net
N₁-hydroxyethyl-flurazepamHydroxylationMeasurable in early hours post-administration; rapidly conjugated. researchgate.netnih.govBlood, Urine (as glucuronide) nih.govnih.gov
Didesethyl flurazepamN-DealkylationReported as an abundant urinary metabolite. researchgate.netUrine researchgate.net
N-1-acetic acid analogSide-chain oxidationIdentified as the major metabolite in dogs. researchgate.netUrine (Dog) researchgate.net

Hepatocyte cultures provide a more complete model of hepatic metabolism than microsomes, as they contain both Phase I and Phase II enzymes and their necessary cofactors. nih.gov A study utilizing pooled human hepatocytes incubated with flurazepam identified six distinct metabolites. epa.govdiva-portal.orgrti.org This research confirmed that the metabolic activity primarily targets the side chain of the flurazepam molecule, while the core benzodiazepine (B76468) structure remains largely unmodified. epa.govdiva-portal.org These findings align well with metabolites detected in authentic human samples. epa.govdiva-portal.org In contrast, the same study noted that norflurazepam (N₁-desalkyl-flurazepam) itself was not metabolized by hepatocytes, suggesting that these cells have difficulty modifying the benzene (B151609)/diazepine (B8756704) rings of certain 1,4-benzodiazepines. epa.govdiva-portal.org

In Vivo Preclinical Metabolic Fate and Distribution

In vivo animal studies have provided critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies in both dogs and humans have shown that the drug is rapidly and almost completely absorbed after oral administration, followed by swift biotransformation. researchgate.net

The metabolic pathways are generally similar between species, though quantitative differences exist. researchgate.net A notable inter-species difference was observed in the primary metabolite:

In dogs , the major metabolite was identified as the N-1-acetic acid analog of flurazepam. researchgate.net

In humans , the corresponding alcohol, N₁-hydroxyethyl-flurazepam, was the predominant metabolite. researchgate.net

Distribution studies in mice revealed that after a single oral dose, flurazepam and its metabolite hydroxyethylflurazepam reached maximum concentrations in both plasma and brain within 30 minutes, followed by a rapid decline. nih.gov Conversely, the active metabolite N-desalkyl-flurazepam reached its peak concentration much later (at 2 hours) and was eliminated far more slowly, demonstrating its persistence in the body. nih.gov This pharmacokinetic profile, particularly the accumulation of the long-acting N-desalkyl-flurazepam, is a key characteristic of flurazepam's metabolic fate. nih.govnih.gov

Table 2: Summary of Findings from Preclinical Metabolic Models
ModelSystemKey FindingsReference
In VitroPooled Human Liver MicrosomesUsed to characterize Phase I reactions like N-dealkylation and hydroxylation for benzodiazepines. nih.govnih.gov
In VitroHepatocyte CulturesIdentified six flurazepam metabolites; metabolism occurs at the side chain. Norflurazepam was not metabolized. epa.govdiva-portal.orgrti.org
In VivoDogRapid absorption and metabolism. Major metabolite is the N-1-acetic acid analog. researchgate.net
In VivoMouseN-desalkyl-flurazepam has a delayed peak concentration and a much slower elimination compared to the parent drug. nih.gov

Tissue Distribution Studies in Animal Models

The distribution of this compound and its active metabolites has been investigated in several preclinical models, revealing rapid and widespread dissemination throughout the body, with a notable penetration into the central nervous system. Studies in various animal species, including dogs and mice, have provided insights into the tissue-specific concentrations of the parent compound and its primary metabolic products.

In mouse models, flurazepam and its metabolites are quickly distributed to the brain following administration. Research has demonstrated that the levels of flurazepam, hydroxyethyl-flurazepam, and N-desalkyl-flurazepam in the brain closely parallel their respective concentrations in the plasma nih.gov. This indicates a rapid equilibrium between the central nervous system and systemic circulation. Following subchronic treatment in mice, a significant finding was the altered distribution of flurazepam and its primary active metabolite, N-desalkyl-flurazepam (DES). The concentrations of flurazepam were substantially lower in both blood and brain tissue, whereas the concentrations of DES were found to be approximately three times higher altretamine.com. This suggests that chronic administration may induce the metabolism of the parent drug, leading to a shift in the tissue concentration ratio of the metabolite to the parent compound altretamine.com.

Studies in dogs have further elucidated the distribution characteristics of flurazepam. Following intravenous administration, flurazepam exhibits extensive distribution nih.gov. The drug rapidly enters the cerebrospinal fluid (CSF), with its elimination from the CSF occurring in parallel with its clearance from serum nih.gov. However, the extent of its entry into the CSF is limited by its high degree of protein binding in the serum. The mean ratio of the area under the curve for CSF versus serum was found to be 0.24, which is nearly identical to the unbound fraction of the drug in serum nih.gov.

In rats, studies have focused on the regional distribution within the brain. Following chronic treatment with flurazepam, a reduction in the number of benzodiazepine binding sites was observed in specific brain regions, including the cerebral cortex, hippocampus, and medulla-pons, indicating that the drug and/or its metabolites are distributed to these areas and exert a biological effect nih.gov.

Interactive Table: Distribution of Flurazepam and Metabolites in Animal Models

Animal Model Tissue Compound Key Findings Reference
Mouse Brain, Plasma Flurazepam, Hydroxyethyl-flurazepam, N-desalkyl-flurazepam Rapidly distributed to the brain; brain levels parallel plasma levels. nih.gov
Mouse Blood, Brain Flurazepam, N-desalkyl-flurazepam (DES) Subchronic treatment reduced flurazepam levels and increased DES levels in blood and brain. altretamine.com
Dog Serum, Cerebrospinal Fluid (CSF) Flurazepam, Desalkylflurazepam Characterized by extensive distribution; rapid entry into CSF is limited by serum protein binding. nih.gov

Elimination Kinetics of Parent Compound and Active Metabolites in Animals

The elimination kinetics of this compound are characterized by the rapid clearance of the parent drug and the variable elimination rates of its active metabolites in preclinical animal models. These kinetics differ significantly from those observed in humans, particularly for the major active metabolite, N-desalkyl-flurazepam.

In dogs, intravenous administration of flurazepam results in a short elimination half-life of 2.3 hours for the parent compound, indicative of its high clearance rate (37 ml/min/kg) nih.gov. The metabolite, desalkylflurazepam, appears in the serum at low concentrations and is eliminated with a half-life of 4.9 hours nih.gov.

Studies in rats have also demonstrated that N-1-desalkylflurazepam has a short half-life, which is in stark contrast to its prolonged half-life in humans nih.gov. This species-specific difference in elimination kinetics is a critical consideration in the extrapolation of preclinical data.

In mice, the elimination half-life of the N-desalkyl-flurazepam (DES) metabolite is approximately 6 hours altretamine.com. Research has shown that both flurazepam and its metabolites are rapidly metabolized and distributed nih.gov. The pharmacological activity observed following flurazepam administration in mice most closely correlates with the concentrations of the N-desalkyl-flurazepam metabolite nih.gov.

Interactive Table: Elimination Kinetic Parameters of Flurazepam and its Metabolites in Animal Models

Animal Model Compound Elimination Half-life Clearance Volume of Distribution Reference
Dog Flurazepam 2.3 hours 37 ml/min/kg 7.9 l/kg nih.gov
Dog Desalkylflurazepam 4.9 hours - - nih.gov
Rat N-1-desalkylflurazepam Short (in contrast to humans) - - nih.gov

Advanced Analytical Methodologies for Flurazepam Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of Flurazepam hydrochloride from complex matrices such as pharmaceutical formulations and biological samples. nih.govresearchgate.net High-performance liquid chromatography and gas chromatography are the most prominently used techniques.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and applicability to a wide range of compounds. nih.govnih.govlabmanager.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of flurazepam in both pure and capsule dosage forms. jopcr.comannexpublishers.com

A study detailed a sensitive and rapid RP-HPLC method using a Chromosil C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724) (80:20 v/v). jopcr.com Detection was carried out at a wavelength of 230 nm, achieving a retention time for flurazepam of 5.27 minutes. jopcr.com This method demonstrated a linearity range of 20-200 µg/mL with a limit of detection (LOD) of 0.05 µg/ml, proving its utility for routine quality control analysis. jopcr.com Another isocratic HPLC method allows for the precise and accurate quantification of flurazepam and four of its metabolites in a single determination. annexpublishers.com

Ultra-high-performance liquid chromatography (UHPLC), an advancement of HPLC, offers faster analysis times and improved resolution. nih.gov A comparative study of HPLC and UHPLC for the analysis of benzodiazepines, including flurazepam, in postmortem samples demonstrated the superiority of UHPLC. nih.gov The UHPLC method had a significantly shorter runtime of 15 minutes compared to 40 minutes for the HPLC method, along with reduced solvent consumption. nih.gov

Table 1: HPLC and UHPLC Method Parameters for Flurazepam Analysis
ParameterHPLC Method jopcr.comUHPLC Method nih.gov
ColumnChromosil C18 (250 mm x 4.6 mm, 5 µm)Eurospher II 100-3 C-18 (100 mm x 3 mm)
Mobile PhaseMethanol:Acetonitrile (80:20 v/v)Not specified
Flow Rate0.9 ml/minDecreased compared to HPLC
Detection Wavelength230 nmPhotodiode array detector
Retention Time5.27 minutesNot specified
Linearity Range20-200 µg/mL0.01 to 5 µg/ml
Limit of Detection (LOD)0.05 µg/mlNot specified

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and structural elucidation of this compound and its metabolites, particularly in forensic and toxicological analyses. nih.govnih.gov Due to the thermal instability of some benzodiazepines, derivatization is often required to improve their volatility and chromatographic behavior. sciex.comjfda-online.comnist.gov

A capillary gas chromatographic-negative chemical ionization (NCI) mass spectrometric method has been developed for the determination of flurazepam and its metabolites, N-1-hydroxyethyl-flurazepam and N-1-desalkyl-flurazepam, in plasma. nih.gov Derivatization of the metabolites with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) was found to yield stable products suitable for sensitive GC-MS analysis. nih.gov This method achieved detection limits of 0.1 ng/ml for N-hydroxyethyl-flurazepam-TMS and 0.5 ng/ml for desalkyl-flurazepam-TMS and flurazepam. nih.gov

GC-MS analysis has also been instrumental in identifying the on-column thermal degradation products of flurazepam metabolites. nih.gov Furthermore, the technique can be used to analyze the benzophenones obtained from the acid hydrolysis of flurazepam and its metabolites, providing additional structural information. nih.gov

Table 2: GC-MS Detection Limits for Flurazepam and its Metabolites nih.gov
CompoundDetection Limit (ng/ml)
N-hydroxyethyl-flurazepam-TMS0.1
Desalkyl-flurazepam-TMS0.5
Flurazepam0.5

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques are indispensable for the detailed structural characterization and identification of this compound and its biotransformation products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification and confirmation of this compound and its metabolites in various biological matrices. sciex.comnih.govoup.com This technique is particularly valuable in forensic toxicology for detecting low concentrations of the drug and its metabolites in urine samples. sciex.com An LC-MS/MS method has been developed for the detection of 27 benzodiazepines, including flurazepam, with quantitation possible at levels significantly lower than standard cutoff values. sciex.com The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis. nih.govoup.com

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution mass data, which is crucial for the accurate identification of unknown metabolites. chromatographyonline.comijpras.comnih.gov Studies using human liver microsomes in conjunction with LC-QTOF-MS have been successful in identifying the in vitro metabolites of various benzodiazepines, revealing that glucuronidation and hydroxylation are major metabolic pathways. nih.gov High-resolution mass spectrometry (HRMS) plays a key role in distinguishing between isobaric molecular ions, which is a common challenge in metabolite identification. ijpras.com

Thermal Desorption-Direct Analysis in Real Time-Mass Spectrometry (TD-DART-MS) is a rapid screening technique that has been investigated for the detection of benzodiazepines. nih.govnist.govnih.govd-nb.info This ambient ionization method allows for the direct analysis of samples with minimal preparation, making it suitable for on-site or high-throughput screening in forensic applications. nih.govnist.gov TD-DART-MS has demonstrated nanogram sensitivity for the detection of a suite of benzodiazepines and has shown resilience to interference from common cutting agents and complex matrices. nih.gov

Table 3: Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary ApplicationKey Advantages
LC-MS/MSQuantification and confirmation of metabolites sciex.comnih.govoup.comHigh sensitivity and selectivity sciex.comoup.com
LC-QTOF-MSIdentification of unknown metabolites chromatographyonline.comijpras.comnih.govHigh-resolution mass data, accurate mass measurements ijpras.com
TD-DART-MSRapid screening nih.govnist.govMinimal sample preparation, high-throughput capability nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and confirmation of this compound. researchgate.netwdh.ac.id Proton NMR (¹H-NMR) spectroscopy has been used to verify the presence of degradation products in aged samples of this compound, allowing for the estimation of the extent of degradation. nih.gov Furthermore, ¹⁹F NMR spectroscopy offers a unique and suitable method for the quantification of fluorinated pharmaceuticals like flurazepam, providing an alternative to chromatographic techniques. nih.gov

Infrared (IR) spectroscopy provides characteristic vibrational information that serves as a molecular fingerprint for this compound. nih.govnihs.go.jp Fourier transform infrared (FT-IR) spectroscopy can be used to differentiate between the free base, monohydrochloride, and dihydrochloride (B599025) salts of flurazepam based on their distinct spectral features. nih.gov For instance, a strong absorption band near 1680 cm⁻¹ in the IR spectra of all three forms is attributed to the C=O stretching mode. nih.gov The hydrochlorides are further characterized by strong, broad bands in the region of 2600-2200 cm⁻¹. nih.gov FT-IR has also been employed to detect degradation in archival samples of flurazepam salts. nih.gov

Table 4: Key Spectroscopic Features for this compound Characterization
Spectroscopic TechniqueObserved FeatureStructural AssignmentReference
IR Spectroscopy~1680 cm⁻¹C=O stretching mode nih.gov
IR Spectroscopy2600-2200 cm⁻¹ (broad bands)Characteristic of hydrochloride salts nih.gov
Raman Spectroscopy~1615 cm⁻¹C=N stretch of the diazepine (B8756704) ring (base and monohydrochloride) nih.gov
Raman Spectroscopy~1635 cm⁻¹C=N⁺ stretch of the diazepine ring (dihydrochloride) nih.gov

Electrochemical and Electrophoretic Approaches

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of this compound. nih.govchemrevlett.comnih.gov Potentiometric sensors, particularly those based on ion-selective electrodes (ISEs), have been developed for the selective and sensitive detection of flurazepam. chemrevlett.comchemrevlett.com One such sensor utilized a molecularly imprinted polymer (MIP) as an ionophore, demonstrating a wide linear detection range from 1.0×10⁻⁸ to 1.0×10⁻³ mol L⁻¹ and a low detection limit of 7.0×10⁻⁹ mol L⁻¹. chemrevlett.com This sensor exhibited a rapid response time of only 5 seconds and was successfully applied to the analysis of pharmaceutical formulations and biological samples. chemrevlett.com

Capillary electrophoresis is another technique that has been employed for the determination of benzodiazepines. mdpi.com This method separates molecules based on their electromigration properties and can be applied to the analysis of ionic, polar, and nonpolar compounds. mdpi.com

Capillary Electrophoresis (CE) in Complex Matrices

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of drugs in bodily fluids due to its high efficiency and minimal sample volume requirements. Research has demonstrated its applicability for the simultaneous screening and quantification of multiple benzodiazepines, including flurazepam, in serum.

One study established a CE method with on-column detection at 200 nm. The optimal separation was achieved using a 5 mM phosphate-borate buffer at pH 8.5, which contained 50 mM sodium dodecyl sulfate (B86663) (SDS) and 15% methanol. This method was successfully applied to the analysis of flurazepam in spiked serum samples, with a total analysis time of under 25 minutes.

Validation of the method established its linearity, detection limit, accuracy, and reproducibility. For flurazepam, the lower limit of detection was determined to be 40 pg per injection, corresponding to a serum concentration of 0.2 mg/L. While this sensitivity was sufficient for quantifying toxic blood levels of flurazepam, it was noted to be less sensitive than for other benzodiazepines like nitrazepam or diazepam. Nevertheless, the study concluded that CE is a rapid, simple, and adaptable technique applicable to the simultaneous screening for toxic levels of benzodiazepines in complex biological matrices.

Table 1: Performance of Capillary Electrophoresis for Flurazepam Detection in Serum
ParameterValueReference
Buffer System5 mM phosphate-borate (pH 8.5) with 50 mM SDS and 15% methanol
Detection Wavelength200 nm
Lower Limit of Detection (LOD) - Injection40 pg
Lower Limit of Detection (LOD) - Serum0.2 mg/L
Linearity (for benzodiazepines)Up to 1 mg/L

Ion-Selective Electrode Sensor Development

Potentiometric ion-selective electrodes (ISEs) offer a compelling alternative to chromatographic methods, providing advantages such as speed, ease of preparation, portability, and low cost. Recent research has focused on developing novel ISEs with high sensitivity and selectivity for flurazepam.

One approach involves using a molecularly imprinted polymer (MIP) as the ionophore in a polyvinyl chloride (PVC)-based membrane sensor. In a specific study, a MIP was synthesized using polyaniline as the base material, creating specific recognition sites for flurazepam. The optimal membrane composition was found to be 8% MIP (ionophore), 60% dioctyl phthalate (B1215562) (DOP) as a plasticizer, 30% PVC, and 2% sodium tetraphenylborate (B1193919) (NaTPB) as an additive. This configuration produced a sensor with a near-Nernstian response slope of 59.6 mV per decade.

This MIP-based sensor demonstrated a wide linear detection range from 1.0×10⁻⁸ to 1.0×10⁻³ mol L⁻¹ and a very low detection limit of 7.0×10⁻⁹ mol L⁻¹. The sensor operates effectively within a pH range of 3.0 to 8.0, has a rapid response time of just 5 seconds, and remains stable for up to two months. Its practical utility was confirmed by testing in pharmaceutical and biological samples (saliva and urine), where it yielded high recovery percentages between 97.5% and 105.0%, indicating excellent accuracy.

Another study developed both a PVC membrane sensor and a wire-coated electrode using a flurazepam-tetraphenyl borate (B1201080) ion-pair as the sensing material. The PVC membrane electrode, plasticized with dibutyl phthalate (DBP), exhibited a Nernstian response over a concentration range of 1×10⁻⁵ to 1×10⁻² M, while the wire-coated electrode was effective in the 1×10⁻⁶ to 1×10⁻³ M range. Both electrodes functioned optimally in a pH range of 4.0–7.0.

Table 2: Comparison of Flurazepam Ion-Selective Electrode Sensors
Sensor TypeIonophoreLinear Range (mol L⁻¹)Detection Limit (mol L⁻¹)Response Slope (mV/decade)pH RangeResponse TimeReference
PVC Membrane (MIP-based)Molecularly Imprinted Polyaniline1.0×10⁻⁸ to 1.0×10⁻³7.0×10⁻⁹59.63.0 - 8.05 s
PVC Membrane (Ion-pair)Flurazepam-tetraphenyl borate1×10⁻⁵ to 1×10⁻²-Nernstian4.0 - 7.0-
Wire Coated Electrode (Ion-pair)Flurazepam-tetraphenyl borate1×10⁻⁶ to 1×10⁻³-Nernstian4.0 - 7.0-

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is essential for removing interfering components from complex matrices, concentrating the analyte, and ensuring compatibility with the analytical instrument. The choice of extraction technique significantly influences the accuracy, precision, and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional and widely used techniques for the isolation of benzodiazepines from biological samples. LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. While it is an inexpensive method, it can be labor-intensive, difficult to automate, and may require large volumes of organic solvents.

SPE utilizes a solid sorbent to retain the analyte from the liquid sample, after which interferences are washed away and the analyte is eluted with a small volume of solvent. SPE is known for providing cleaner extracts and more reproducible results compared to LLE and can be easily automated.

A comparative study analyzing seven benzodiazepines in human plasma found both LLE and SPE to be suitable for sample cleanup prior to HPLC analysis.

LLE Method: Using double extraction with ethyl acetate (B1210297) at a pH of 9.5, the method achieved a limit of quantification of 50 ng mL⁻¹ and recoveries above 65% for all tested benzodiazepines.

SPE Method: Utilizing a C18 cartridge, this method demonstrated a lower limit of quantification at 30 ng mL⁻¹ and recoveries exceeding 55%.

Both methods showed good precision and accuracy, with coefficients of variation (CV%) and error percentages (E%) below 15%. Another study focusing on urine samples demonstrated that SPE with LC-MS analysis is a highly reliable method with recovery rates often exceeding 90%. Similarly, an SPE protocol for whole blood using ISOLUTE® SLE+ columns followed by GC/MS analysis showed good recoveries and low limits of quantification (from 10 ng/mL) for flurazepam and other benzodiazepines.

Table 3: Comparison of LLE and SPE for Benzodiazepine (B76468) Plasma Analysis
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Linearity Range50-1200 ng mL⁻¹30-1200 ng mL⁻¹
Limit of Quantification (LOQ)50 ng mL⁻¹30 ng mL⁻¹
Recovery> 65%> 55%
Precision & Accuracy (CV% & E%)< 15%< 15%

Microextraction Techniques for Biological Samples

In recent years, a trend towards the miniaturization of sample preparation has led to the development of various microextraction techniques. These methods significantly reduce solvent consumption and sample volume, aligning with the principles of green chemistry, while often improving enrichment factors.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is a technique where the analyte is extracted from an aqueous sample through a small volume of organic solvent immobilized in the pores of a porous hollow fiber, into an acceptor phase inside the fiber. An automated HF-LPME method was used to extract oxazepam and lorazepam from human urine and blood, achieving high recoveries of 88.0% to 102.0% in just 30 minutes.

Solidified Floating Organic Droplet Microextraction (SFODME) is another innovative approach. It uses a small volume of an organic solvent with a melting point near room temperature. After extraction and centrifugation, the mixture is cooled, causing the organic droplet containing the analyte to solidify, which allows for easy collection. This method was applied to extract diazepam from urine and serum, yielding recoveries between 93.00% and 104.10%.

Other notable microextraction techniques applicable to benzodiazepine analysis include dispersive liquid-liquid microextraction (DLLME), microextraction by packed sorbent (MEPS), and solid-phase microextraction (SPME). These innovative procedures offer high recovery and efficiency for analyzing trace levels of compounds in complex biological matrices.

Preclinical Pharmacological Research Models and Methodologies

In Vitro Pharmacological Assay Development

In vitro studies are fundamental in determining the molecular mechanisms of action for compounds like flurazepam hydrochloride. These assays provide a controlled environment to study direct interactions with receptors and cellular components.

This compound exerts its primary pharmacological effects by modulating the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov Receptor binding assays are crucial for quantifying the affinity of a compound for its target. Flurazepam binds to the benzodiazepine (B76468) allosteric site on the GABAA receptor complex, which is distinct from the GABA binding site itself. nih.govijbcp.com This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. nih.gov

Research has identified that flurazepam and its primary active metabolite, N-desalkylflurazepam, bind with high affinity to the benzodiazepine site. The binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. Studies have shown that the metabolite N-desalkylflurazepam has a significantly higher affinity for the receptor than the parent compound. altretamine.com Some research also suggests that flurazepam may interact with more than one site on the GABAA receptor. mdpi.com

Table 1: Binding Affinity of Flurazepam and its Metabolite for the GABAA Receptor

Compound Binding Affinity (Ki)
Flurazepam 13 nM
N-desalkylflurazepam 0.9 nM

Data derived from studies on rat cortical membranes. altretamine.com

The kinetics of flurazepam and its metabolites are also a key area of preclinical investigation. Flurazepam is rapidly metabolized, primarily into active metabolites such as N-desalkylflurazepam and hydroxyethylflurazepam (B1201915), which contribute significantly to its pharmacological effects. nih.gov N-desalkylflurazepam, in particular, has a long elimination half-life, which contributes to the prolonged action of the parent drug. nih.gov

Cellular electrophysiology techniques, such as patch-clamp recording, allow for the direct measurement of ion flow through channels in the neuronal membrane. These studies have confirmed that flurazepam potentiates GABA-induced chloride currents. nih.gov The effect of flurazepam can be biphasic; it potentiates GABA-induced currents at lower concentrations but can inhibit them at higher concentrations. mdpi.com This modulation is also dependent on other factors, such as extracellular pH. At an acidic pH, flurazepam has been shown to produce a stronger enhancement of miniature inhibitory postsynaptic currents (mIPSCs) than at a physiological pH. nih.gov

Beyond its primary action on GABAA receptor-mediated chloride conductance, research has explored flurazepam's effects on other ion channels. An investigation using single myelinated nerve fibers from the frog (Rana esculenta) demonstrated that this compound affects both sodium (Na+) and potassium (K+) currents. wikipedia.org The study showed that the compound reduces the peak Na+ inward current and slows its kinetics. It also blocks K+ currents in a voltage-dependent manner, causing the current to inactivate to a sustained outward flow. wikipedia.org

Table 2: Effects of this compound on Ion Currents in Myelinated Nerve Fibres

Ion Current Effect Quantitative Finding
Sodium (Na+) Decrease in peak inward current ~50% reduction with 0.25 mM Flurazepam
Sodium (Na+) Slowing of current decay Slowed by a factor of 1.5
Potassium (K+) Inactivation to a sustained outward current Steady-state block increased from 65% at -20 mV to 81% at +90 mV with 1 mM Flurazepam

Source: European Journal of Pharmacology, 1983. wikipedia.org

Animal Models for Benzodiazepine Research

In vivo animal models are indispensable for understanding how the molecular actions of this compound translate into physiological and behavioral effects. These models are designed to assess the compound's sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. wikipedia.org

The sedative and anxiolytic properties of benzodiazepines are evaluated using a variety of behavioral paradigms in rodents. thieme-connect.com

Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds like flurazepam typically increase the amount of time rodents spend in the open arms and the number of entries into the open arms, as the animal's natural aversion to open, elevated spaces is reduced. thieme-connect.com

Open Field Test (OFT): This model assesses locomotor activity and exploratory behavior in a novel environment. While it can be used to measure anxiety (e.g., thigmotaxis, or staying close to the walls), it is also used to assess for sedative effects, which would be indicated by a general reduction in movement.

Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.

Neurophysiological studies in animals also provide objective measures of sedative effects. Electroencephalography (EEG) recordings in poor sleepers have shown that flurazepam administration leads to a gradual decrease in delta wave amplitude and count, particularly during slow-wave sleep, and an increase in sleep spindle rate. bohrium.com These changes in brain electrical activity are indicative of the drug's hypnotic and sleep-modifying properties. bohrium.com

The anticonvulsant and muscle relaxant effects of flurazepam are defining features of its benzodiazepine class. wikipedia.org

Chemically-Induced Seizure Models: Flurazepam's anticonvulsant efficacy has been demonstrated in rats against seizures induced by convulsant agents such as picrotoxin (B1677862) and 3-mercaptopropionic acid. ijbamr.com In these models, the ability of flurazepam to prevent or delay the onset of seizures is measured. ijbamr.com

Electrically-Induced Seizure Models: The maximal electroshock (MES) test is another common model where the efficacy of a compound to prevent seizure spread is evaluated. researchgate.net

Table 3: Anticonvulsant Effects of Flurazepam in a Picrotoxin-Induced Seizure Model in Rats

Flurazepam Dose (mg/kg, i.p.) Outcome
30-60 Significant anticonvulsant effect
>60-200 Increased epileptogenicity

Source: Neuropharmacology, 1985. ijbamr.com

The muscle relaxant properties of flurazepam are assessed using models that measure motor coordination and grip strength. nih.gov

Rotarod Test: This is the most common test for motor coordination. nih.govijbamr.com Animals are placed on a rotating rod, and the latency to fall is recorded. A decrease in performance (i.e., falling off sooner) is indicative of motor impairment and muscle relaxation. nih.gov

Horizontal Wire Test and Traction Test: These tests measure muscle strength. In the traction test, an animal's ability to grasp a suspended wire with its forepaws is observed. The inability to hold on is a sign of muscle relaxation.

Neurobehavioral studies investigate the effects of flurazepam on more complex cognitive and behavioral functions.

In one study, the effects of flurazepam and its primary metabolites were assessed in monkeys (Macaca mulatta) performing a delayed differentiation task. Flurazepam was found to decrease the number of correct responses and increase response latency. The long-acting metabolite, desalkylflurazepam, produced a marked and persistent impairment of performance.

Another study in rats investigated the GABAergic activity of flurazepam through a behavioral model of rotational behavior. nih.gov Unilateral injections of flurazepam into the substantia nigra, a GABA-rich brain region, induced contralateral rotation, mimicking the effect of the GABA agonist muscimol. nih.gov This effect was attenuated by the GABA antagonist picrotoxin, providing behavioral evidence for flurazepam's enhancement of GABAergic transmission. nih.gov

Development and Validation of Preclinical Models for Psychotropic Drug Discovery

The discovery and development of novel psychotropic drugs, including compounds like this compound, rely heavily on the use of preclinical models. acnp.org These models, predominantly involving animal subjects, are designed to simulate aspects of human psychiatric conditions, providing a platform to investigate disease mechanisms and screen for therapeutic efficacy. acnp.orgjddtonline.info The validation of these models is a critical step, ensuring that the findings are relevant and predictive of the drug's effect in humans. acnp.orgfrontiersin.org This process often involves using established drugs with known clinical effects, such as benzodiazepines, as positive controls to confirm the model's utility. nih.govresearchgate.net

A preclinical model's validity is typically assessed based on three main criteria:

Face Validity: The model should phenotypically resemble the human condition it aims to mimic. For instance, an animal model of insomnia should exhibit behaviors like increased sleep latency or fragmented sleep. conductscience.com

Construct Validity: The model should be based on a similar underlying theoretical rationale or pathophysiology as the human disorder. This could involve genetic manipulations or exposure to chronic stress to replicate etiological factors. frontiersin.org

Predictive Validity: This is arguably the most crucial criterion for drug discovery. The model should be able to correctly identify drugs that are clinically effective. For example, a valid model of anxiety should show a reduction in anxiety-like behaviors when the animal is treated with a known anxiolytic like Flurazepam, but not with a drug that is ineffective for anxiety. acnp.orgfrontiersin.org

Models for Anxiolytic Drug Discovery

The development of benzodiazepines in the 1960s spurred the creation of numerous animal models to screen for new anxiolytic drugs. nih.gov These models are typically based on the conflict between the innate drive for exploration and an aversion to novel, open, or brightly lit spaces. jddtonline.inforesearchgate.net

Elevated Plus Maze (EPM): This is one of the most widely used models for screening anxiolytic-like drugs. jddtonline.info The apparatus consists of four arms arranged in a plus shape and elevated from the floor. Two arms are enclosed by high walls, while the other two are open. csjmu.ac.in Rodents naturally prefer the enclosed, darker arms. Anxiolytic compounds, like Flurazepam, increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety. csjmu.ac.in

Light-Dark Box Test: This model also relies on the conflict between exploration and aversion to bright light. The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. csjmu.ac.in The number of transitions between the two compartments and the time spent in the lit area are used as measures of anxiety. Anxiolytic drugs increase the time spent in the bright compartment and the number of transitions. csjmu.ac.in

Vogel Conflict Test: This is a "punishment-based" conflict model. Thirsty rats are trained to drink from a water spout. During the test, every certain number of licks results in a mild electric shock to the tongue. jddtonline.info This creates a conflict between the motivation to drink and the fear of the shock. Anxiolytic drugs like benzodiazepines increase the number of shocks the animals are willing to accept, indicating an anti-conflict, or anxiolytic, effect. jddtonline.info

Table 1: Effect of Benzodiazepines in Validated Anxiety Models This table presents representative data on how standard anxiolytic drugs perform in common preclinical models, demonstrating the models' predictive validity.

Model Species Drug Key Finding
Elevated Plus Maze Mouse Diazepam Increased time spent in open arms jddtonline.info
Light-Dark Box Rodent Meprobamate Increased locomotor activity and crossings csjmu.ac.in
Vogel Conflict Test Rat Pentobarbital Increased number of accepted electric shocks jddtonline.info

| Four-Plate Test | Mouse | Lorazepam | Increased punished crossings jddtonline.info |

Models for Hypnotic Drug Discovery

Evaluating drugs for insomnia requires models that can replicate sleep disturbances, such as increased time to fall asleep (sleep latency), frequent awakenings, and reduced total sleep time. nih.govresearchgate.net

Stress-Induced Insomnia Models: Stress is a primary factor in human insomnia. researchgate.net Models can use subtle stressors like a cage change or exposure to a novel environment. nih.gov For example, placing a rat in a cage previously occupied by another male induces a territorial stress response that leads to increased sleep latency and fragmented sleep, mimicking aspects of human insomnia. nih.gov The efficacy of a hypnotic like Flurazepam can be validated by its ability to normalize these sleep parameters in the stressed animal.

Genetic Models: Certain strains of mice, such as DBA/2J mice, naturally exhibit characteristics that resemble insomnia, including spending more time awake and having more fragmented sleep compared to other strains. nih.gov Genetically engineered models, such as mice with alterations in specific neurotransmitter systems implicated in sleep-wake regulation (e.g., the orexin (B13118510) system), are also used to study the mechanisms of sleep disorders and test new hypnotic compounds. conductscience.com

Pharmacological Models: Sleep disturbance can be induced pharmacologically to create a model for screening hypnotics. For instance, the administration of central nervous system stimulants like caffeine (B1668208) can be used as a model of sleep-onset insomnia. conductscience.com

Table 2: Research Findings for Flurazepam in Sleep Models This table summarizes findings from studies evaluating Flurazepam's effects on sleep architecture, which are used to validate preclinical and clinical research methodologies.

Study Type Subject Key Findings Reference
Sleep Laboratory Evaluation Insomniac Humans Decreased sleep latency; Increased total sleep time; Peak effectiveness on 2nd-3rd night of use. nih.gov
Sleep Laboratory Evaluation Insomniac Humans Progressive decrease in Stage 3 and 4 sleep with short and intermediate use; Slight decrease in REM sleep. nih.gov
Psychometric Evaluation Human Patients Significantly more effective than placebo in inducing sleep, improving sleep quality, and extending duration. nih.gov

The development and rigorous validation of these preclinical models are indispensable for the discovery of new psychotropic agents. By using established compounds like this compound as benchmarks, researchers can gain confidence in a model's ability to predict clinical efficacy and can more effectively screen novel chemical entities for their therapeutic potential. acnp.org

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying Flurazepam Hydrochloride in bulk drug samples?

  • Methodology :

  • Qualitative identification : Use a solution (1 in 20) of this compound in water and perform chloride ion tests (e.g., silver nitrate reaction). Confirm via pH testing (5.0–6.0 range) using a 5% aqueous solution .
  • Thin-layer chromatography (TLC) : Spot 20 μL of a 1% ethanol sample solution and a diluted standard (0.002% ethanol). Develop using diethyl ether/diethylamine (39:1) and visualize under UV light (254 nm). Spots from the sample should not exceed intensity or retention time of the standard .

Q. How should researchers assess purity and detect impurities in this compound?

  • Key tests :

  • Sulfate content : Use 1.5 g of sample with 0.005 mol/L sulfuric acid VS; limit ≤0.011% .
  • Heavy metals : Ash 1.0 g in a platinum crucible (Method 2), compare to a lead standard (≤20 ppm) .
  • Related substances : Ethanol-based TLC (as above) ensures no unidentified impurities exceed 0.2% .

Q. What are the critical storage conditions to maintain this compound stability?

  • Guidelines : Store in a tightly closed, light-protected desiccator. Avoid moisture and high temperatures. Pre-dry reference standards (e.g., USP Flurazepam Related Compound F) at 60°C under vacuum for 4 hours before use .

Advanced Research Questions

Q. How can liquid chromatography (LC) methods be validated for quantifying this compound in complex matrices (e.g., plasma or sustained-release formulations)?

  • Validation parameters :

  • Collaborative studies : Follow FDA-recommended protocols for bulk/dosage forms, ensuring inter-laboratory precision (RSD <2%) and accuracy (98–102% recovery). Use reverse-phase C18 columns with UV detection (254 nm) .
  • Sample preparation : For biological matrices, employ protein precipitation (acetonitrile) or solid-phase extraction to isolate Flurazepam and its metabolites (e.g., N-desalkylflurazepam) .

Q. What experimental designs are optimal for studying Flurazepam’s neurocognitive effects (e.g., anterograde amnesia)?

  • Design considerations :

  • Double-blind crossover trials : Compare Flurazepam (15–30 mg) with placebo or short-acting benzodiazepines (e.g., triazolam). Measure memory retention via word-recall tasks 8–12 hours post-administration .
  • Control variables : Standardize sleep architecture using polysomnography (EEG/EOG) per NIH criteria to isolate drug-induced changes in REM/NREM cycles .

Q. How do researchers reconcile contradictory data on Flurazepam’s receptor binding affinity vs. clinical efficacy?

  • Analytical strategies :

  • In vitro binding assays : Compare Flurazepam’s GABAA receptor affinity (IC50) with functional potency in animal models (e.g., rodent hypnosis). Adjust for metabolite contributions (N-desalkylflurazepam has a 50-hour half-life) .
  • Meta-analysis : Pool data from studies using standardized dosing (e.g., 30 mg) and outcome metrics (e.g., sleep latency reduction) to resolve efficacy discrepancies .

Q. What methodologies detect and quantify Flurazepam degradation products under accelerated stability conditions?

  • Protocol :

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze via LC-MS/MS for hydrolyzed (e.g., opened diazepine ring) or oxidized products .
  • Acceptance criteria : Degradation products ≤0.5% under ICH Q1A(R2) guidelines, validated via mass balance studies .

Methodological Resources

  • USP/NF standards : Refer to USP this compound RS for assay calibration (0.1 mol/L perchloric acid titration in acetic acid/anhydride) .
  • Regulatory guidance : Align with FDA bioanalytical method validation guidelines for pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.